2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Overview
Description
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl2NO4. It is characterized by the presence of a benzene ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. This compound is typically found as a white crystalline solid and is known for its applications in organic synthesis and research .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the nitro group and the dichlorophenyl group suggests that it might interact with biological systems through electrophilic aromatic substitution or by acting as a proton donor .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid generally involves the nitration of 4,5-dichlorobenzene followed by the introduction of the acetic acid group. One common method includes the reaction of 4,5-dichloronitrobenzene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid
Major Products Formed
Reduction: 2-(4,5-Dichloro-2-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound
Scientific Research Applications
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
- 2-(4,5-Dichloro-2-aminophenyl)acetic acid
Uniqueness
The combination of these substituents makes it a valuable compound for studying the effects of electron-withdrawing groups on chemical reactions and biological activities .
Properties
IUPAC Name |
2-(4,5-dichloro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVBDGBJQMRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958825 | |
Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-90-5 | |
Record name | 37777-90-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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